molecular formula C7H5BrFI B3041963 2-Fluoro-5-iodobenzyl bromide CAS No. 442910-33-0

2-Fluoro-5-iodobenzyl bromide

Cat. No.: B3041963
CAS No.: 442910-33-0
M. Wt: 314.92 g/mol
InChI Key: YSSWCSYAQLKZNM-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzyl bromide, also known as 2-(Bromomethyl)-1-fluoro-4-iodobenzene, is a halogenated organic compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzyl bromide typically involves the bromination of 2-Fluoro-5-iodotoluene. The process begins with the fluorination of 5-iodotoluene, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Cross-Coupling Reactions: Products are typically biaryl compounds or substituted alkenes.

Scientific Research Applications

2-Fluoro-5-iodobenzyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzyl bromide in chemical reactions involves the activation of the carbon-bromine bond, making it susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

  • 2-Fluoro-5-bromobenzyl bromide
  • 2-Fluoro-5-chlorobenzyl bromide
  • 2-Fluoro-5-iodobenzyl chloride

Comparison: 2-Fluoro-5-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The iodine atom facilitates cross-coupling reactions, while the fluorine atom influences the electronic properties of the molecule, making it more reactive in nucleophilic substitution reactions compared to its brominated or chlorinated analogs .

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWCSYAQLKZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus tribromide 1.0 M soln. in DCM (18.9 mL, 18.9 mmol) was added dropwise to a 0° C. solution of (2-fluoro-5-iodo-phenyl)-methanol G-6 (9.52 g, 37.8 mmol) in DCM (215 mL) and the resulting mixture was stirred for 1 h before being quenched with water. The layers were separated and the aqueous phase was re-extracted with DCM (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with 5% EtOAc in hexane) to give the title compound as a white solid. LC-MS B: tR=0.92 min; No ionisation; 1H NMR (DMSO) δH: 7.93 (dd, J1=7.1 Hz, J2=2.3 Hz, 1H), 7.74 (ddd, J1=8.6 Hz, J2=4.9 Hz, J3=2.3 Hz, 1H), 7.10 (dd, J1=10.0 Hz, J2=8.7 Hz, 1H), 4.66 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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